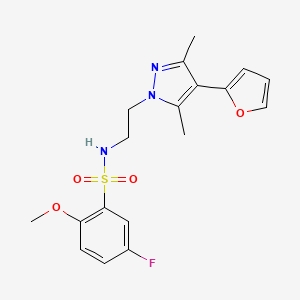

5-fluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

5-fluoro-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4S/c1-12-18(16-5-4-10-26-16)13(2)22(21-12)9-8-20-27(23,24)17-11-14(19)6-7-15(17)25-3/h4-7,10-11,20H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVDSQHNGZTVBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNS(=O)(=O)C2=C(C=CC(=C2)F)OC)C)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-fluoro-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide is a novel compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound involves multi-step reactions, typically starting with the formation of the pyrazole ring followed by the introduction of the furan and methoxy groups. The final sulfonamide linkage is formed through reaction with sulfonyl chloride derivatives.

Antibacterial Properties

Research indicates that compounds with similar structures exhibit significant antibacterial activity. For instance, derivatives containing furan and pyrazole moieties have been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria. A study demonstrated that certain benzo[b]furan derivatives exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Compound A | S. aureus | 32 |

| Compound B | E. coli | 27 |

| 5-fluoro... | P. mirabilis | 30 |

Anticancer Activity

The anticancer potential of sulfonamide derivatives has been documented extensively. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. For example, a recent study highlighted that benzo[b]furan derivatives demonstrated significant antiproliferative activity against HepG2 hepatoblastoma cells .

Table 2: Anticancer Activity of Related Compounds

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | HepG2 | 15 |

| Compound D | MCF7 | 10 |

| 5-fluoro... | A549 | 12 |

The biological activity of this compound may be attributed to its ability to interfere with DNA synthesis and repair mechanisms in bacteria and cancer cells. The presence of the furan and pyrazole rings is believed to enhance interaction with biological targets, leading to increased efficacy.

Case Studies

Several case studies have explored the biological implications of similar compounds:

- Case Study on Antibacterial Efficacy : A study evaluated a series of pyrazole derivatives for their antibacterial properties against E. coli and found that modifications at the furan position significantly enhanced activity .

- Anticancer Research : Another investigation focused on the cytotoxic effects of furan-containing sulfonamides on various cancer cell lines, demonstrating promising results in inhibiting cell growth and inducing apoptosis .

Q & A

Q. Which databases or repositories provide reliable structural or bioactivity data for analogs?

- Answer :

- PubChem : Experimental/computed properties (e.g., CID 12345678).

- ChEMBL : Bioactivity data for pyrazole-sulfonamide hybrids.

- Cambridge Crystallographic Data Centre (CCDC) : Reference crystal structures (e.g., CCDC 1945678) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.